molecular formula C7H5F3N2O2 B13956806 4-nitro-N-(trifluoromethyl)aniline

4-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13956806
M. Wt: 206.12 g/mol
InChI Key: ACXFYBUIPDQXKX-UHFFFAOYSA-N
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Description

4-Nitro-N-(trifluoromethyl)aniline (C₇H₅F₃N₂O₂; molecular weight: 206.12 g/mol) is a fluorinated aromatic amine characterized by a nitro (-NO₂) group at the para position and a trifluoromethyl (-CF₃) group attached to the aniline nitrogen . This compound has garnered attention in pharmaceutical research due to its role as a nitric oxide (NO) photo-donor in hybrid anticancer agents. Its free NH₂ group allows further chemical modifications, enhancing its utility in drug design .

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

4-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-1-3-6(4-2-5)12(13)14/h1-4,11H

InChI Key

ACXFYBUIPDQXKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acetyl Protection and Nitration Route

A well-documented and industrially relevant method involves three main steps:

  • Acetylation of m-(trifluoromethyl)aniline

    • React m-(trifluoromethyl)aniline with acetyl chloride in an aprotic solvent such as toluene, hexanaphthene, or chlorobenzene.
    • Reaction temperature is maintained between 35 °C and 60 °C, optimally 50 °C to 55 °C.
    • This yields m-trifluoromethyl acetanilide, which protects the amino group during nitration.
  • Nitration of m-trifluoromethyl acetanilide

    • Nitration is carried out using concentrated nitric acid as the nitrating agent.
    • The reaction temperature ranges from 35 °C to 80 °C, with an optimal range of 60 °C to 65 °C.
    • This step produces 4-nitro-3-trifluoromethyl acetanilide.
  • Deprotection (Removal of Acetyl Group)

    • The acetyl protecting group is removed by treatment with potassium carbonate in an ethanolic solution.
    • The reaction is conducted under heating conditions between 30 °C and 90 °C, optimally 60 °C to 80 °C.
    • This yields the target compound 4-nitro-3-trifluoromethylaniline.

Advantages of this method:

  • High reaction yield (up to 83% in nitration step, 81% in deprotection step).
  • Reduced generation of waste products.
  • Easier control of reaction parameters and fewer positional isomer impurities.
  • Simple purification procedures.

Example Data from Industrial Embodiments:

Step Conditions Yield (%) Melting Point (°C) Notes
Acetylation m-(trifluoromethyl)aniline + acetyl chloride in toluene, 50-55 °C Not specified Not specified Formation of m-trifluoromethyl acetanilide
Nitration Concentrated HNO3, 60 °C 83 108-109 4-nitro-3-trifluoromethyl acetanilide
Deprotection K2CO3 in ethanol, 70 °C, 10 hours 81 Not specified 4-nitro-3-trifluoromethylaniline

Source: Patent CN102093229A (2010)

Metallaphotoredox Catalysis for Modular Synthesis

A novel, cutting-edge approach involves metallaphotoredox catalysis for the synthesis of N-trifluoroalkyl anilines, including derivatives of 4-nitro-N-(trifluoromethyl)aniline. This method uses:

  • Nitroarenes (such as 4-nitroanisole as a model substrate).
  • 3,3,3-Trifluoropropene as the trifluoromethyl source.
  • Tertiary alkylamines and carboxylic acids.
  • Catalysis by iridium and nickel complexes under visible light irradiation.

Key features:

  • Enables multicomponent coupling to build complex N-trifluoroalkyl anilines.
  • High chemo- and regioselectivity with minimal side products.
  • Broad substrate scope including para-, meta-, ortho-substituted nitroarenes and multi-substituted derivatives.
  • Radical intermediates are involved, confirmed by trapping experiments.

While this method is more complex and suited to advanced synthetic applications, it offers a modular and versatile route to trifluoromethylated anilines with potential pharmaceutical applications.

Source: Nature Communications, 2024

Thiazolium Salt Catalyzed Synthesis

An alternative synthetic route involves the use of thiazolium salt catalysts:

  • Reaction of 1-azido-4-nitrobenzene with tert-butanol in degassed tetrahydrofuran under argon atmosphere.
  • Addition of sodium tert-butoxide initiates the reaction.
  • Work-up involves extraction and purification steps.

This method is less common but offers a route for selective synthesis under mild conditions.

Source: ChemicalBook article (2022)

General Synthetic Routes Overview

According to ChemicalBook, multiple synthetic routes (up to 10) exist for 4-nitro-3-trifluoromethyl aniline, with the most common involving nitration of 3-(trifluoromethyl)acetanilide followed by deprotection. Key characterization data include:

  • Molecular formula: C7H5F3N2O2
  • Molecular weight: 206.12 g/mol
  • Melting point: 90-93 °C (literature value 92-93 °C)
  • IR and NMR spectral data confirming structure.

Source: ChemicalBook

Comparative Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Acetyl Protection + Nitration m-(trifluoromethyl)aniline + acetyl chloride (50-55 °C), nitration with HNO3 (60-65 °C), deprotection with K2CO3 in ethanol (70 °C) Up to 83% (nitration), 81% (deprotection) High yield, easy control, low impurities Requires multiple steps, use of strong acids
Metallaphotoredox Catalysis Nitroarenes, 3,3,3-trifluoropropene, Ni/Ir catalysts, visible light ~76% (model compound) Modular, broad substrate scope, selective Complex setup, specialized catalysts needed
Thiazolium Salt Catalysis 1-azido-4-nitrobenzene, t-BuOH, NaOt-Bu, THF Not specified Mild conditions, selective Less common, limited data

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-(trifluoromethyl)aniline .

Comparison with Similar Compounds

Halogenation vs. Trifluoromethylation

  • Halogenated Derivatives: 4-Chloro- and 4-bromo-aniline carbamates exhibit cholinesterase inhibition (IC₅₀ < 50 µM), comparable to 4-CF₃ analogs.

Alkyl/Aryl Substituents on Aniline Nitrogen

  • N-Alkyl Derivatives : 4-Nitro-N-adamantylaniline (3i) and 4-nitro-N-phenethyl analogs (3j–l) show moderate to high synthetic yields (55–72%). Bulky substituents (e.g., adamantyl) may hinder reactivity but enhance lipophilicity .
  • Piperazine-Modified Analogs : 4-((4-Methylpiperazin-1-yl)methyl)-3-CF₃-aniline (C₁₃H₁₈F₃N₃) is a key intermediate in kinase inhibitors, highlighting the role of nitrogen-containing groups in drug targeting .

Physicochemical Properties

Property 4-Nitro-3-(trifluoromethyl)aniline 4-(Trifluoromethyl)aniline N-Methyl-4-(trifluoromethyl)aniline
Molecular Weight (g/mol) 206.12 161.12 175.15
Water Solubility Low (hydrophobic CF₃ group) Low Moderate (N-methyl enhances polarity)
Thermal Stability Stable under irradiation Degrades at high temperatures Stable up to 150°C
Bioactivity NO donor; anticancer potential Cholinesterase inhibitor Intermediate in drug synthesis

Enzyme Inhibition

  • Cholinesterase Inhibition: 4-CF₃ aniline carbamates inhibit butyrylcholinesterase (BChE) with IC₅₀ values as low as 1.97 µM (compound 4c). Activity is retained in non-halogenated analogs, indicating flexibility in substituent design .
  • Anticancer Activity: Hybrids of 4-nitro-3-CF₃-aniline demonstrate dual functionality—NO release and conjugation to nucleosides—enhancing cytotoxicity in cancer cells .

Nitric Oxide Release Mechanism

The nitro group in 4-nitro-3-CF₃-aniline facilitates light-triggered NO release without generating toxic byproducts, a unique advantage over other NO donors like S-nitrosothiols .

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